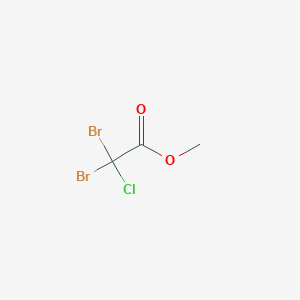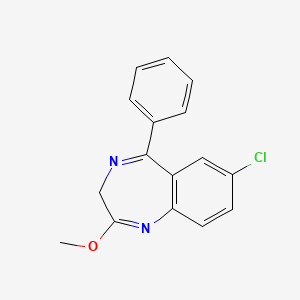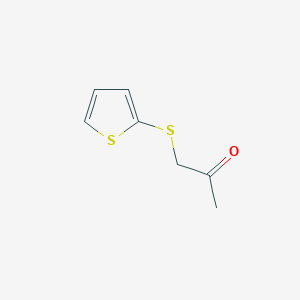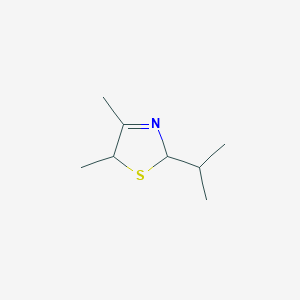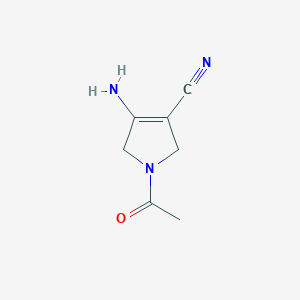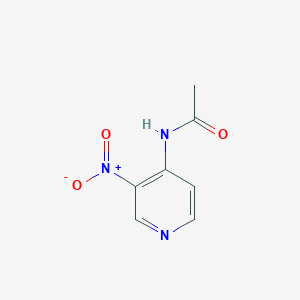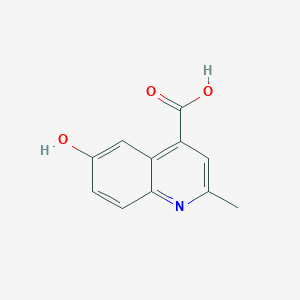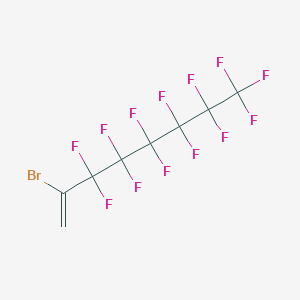
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Übersicht
Beschreibung
Fluorinated compounds like “2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene” typically have unique properties due to the presence of fluorine atoms. Fluorine is the most electronegative element, which often results in compounds with high thermal and chemical stability, as well as unique reactivity .
Synthesis Analysis
The synthesis of such fluorinated compounds often involves the use of perfluorinated alcohols or other fluorinated precursors . The specific synthesis route would depend on the exact structure of the target compound.Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong C-F bonds and the unique electronic properties of fluorine. This can result in interesting physical and chemical properties .Physical And Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, including high thermal and chemical stability, low surface tension, and unique reactivity .Wissenschaftliche Forschungsanwendungen
Fluorination Techniques and Reagents
Bromine trifluoride and other fluorination agents are crucial in attaching fluorine atoms to organic molecules. These reagents facilitate nucleophilic, radical, and electrophilic fluorinations, enabling the construction of compounds with various fluorinated groups, such as CF2, CF3, and CHF2. This process is essential for completing the perfluorination of polyfluoroethers and introducing single fluorine atoms into organic molecules, highlighting the significance of fluorine in chemical synthesis and material science (Rozen, 2005).
Polymer Chemistry and Fuel Cell Membranes
In polymer chemistry, the radical terpolymerization of 8-bromo-1H,1H,2H-perfluorooct-1-ene with vinylidene fluoride and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride has been explored to obtain fluorinated terpolymers with sulfonyl fluoride and brominated side groups. These terpolymers, after hydrolysis and crosslinking, form films insoluble in organic solvents, showcasing their potential applications in fuel cell membranes due to their thermal stability and electrochemical performance (Sauguet et al., 2006).
Advanced Material Synthesis
The synthesis and copolymerization of fluorinated monomers bearing reactive lateral groups, like the copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene, have been investigated for the creation of bromo-containing poly(vinylidene fluoride)s. These materials undergo chemical modifications, such as elimination or nucleophilic substitution of the bromine, leading to the development of advanced materials with tailored properties (Guiot et al., 2005).
Environmental and Health Applications
Additionally, compounds like 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane), analyzed in air plasma, show significant potential in environmental and health-related applications, demonstrating the versatility of fluorinated compounds in scientific research beyond traditional synthesis and material science domains (Marotta et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRFZHNNOXBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371305 | |
| Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
CAS RN |
51249-64-0 | |
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



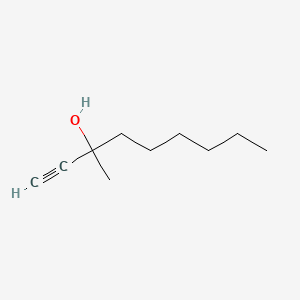
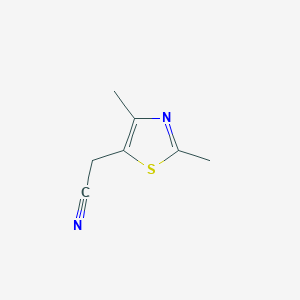
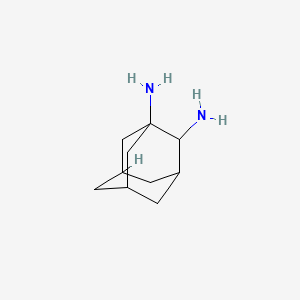
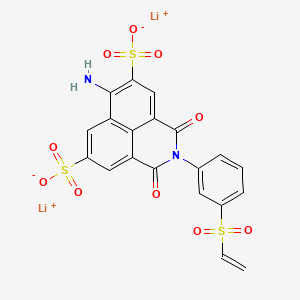
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
